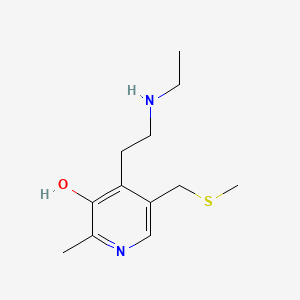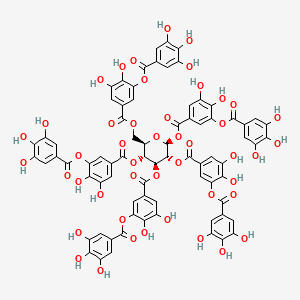
S-(2-Aminoethyl)-L-cysteine hydrochloride
描述
S-(2-Aminoethyl)-L-cysteine hydrochloride: is a derivative of the amino acid cysteine, where the sulfur atom is bonded to a 2-aminoethyl group
作用机制
Target of Action
Similar compounds such as aebsf, a water-soluble, irreversible serine protease inhibitor, are known to inhibit proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin .
Mode of Action
It is known that similar compounds, such as aebsf, covalently modify the hydroxyl of serine residues, causing an additional mass to be added to each modified residue . This modification can inhibit the function of the target proteins, affecting their role in various biological processes .
Biochemical Pathways
Similar compounds have been used in the synthesis of polymers for nucleic acid complexation and composite formation , suggesting potential involvement in nucleic acid-related pathways.
Action Environment
Similar compounds such as aebsf are known to be more stable at low ph values , suggesting that the pH of the environment could potentially influence the action of Thialysine hydrochloride.
生化分析
Biochemical Properties
S-(2-Aminoethyl)-L-cysteine hydrochloride plays a significant role in biochemical reactions, particularly as a lysine analog. It interacts with enzymes such as lysine decarboxylase and lysine cyclodeaminase, which are involved in lysine metabolism. These interactions can lead to the formation of different metabolic products, influencing various biochemical pathways . Additionally, this compound can act as a substrate for certain aminotransferases, further integrating into amino acid metabolism.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in amino acid synthesis and degradation, leading to changes in cellular amino acid levels . This compound can also impact cell growth and proliferation by altering the expression of genes related to cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by mimicking lysine, thereby affecting enzyme activity and metabolic flux . For example, it can inhibit lysine decarboxylase, leading to reduced production of cadaverine, a polyamine involved in cell growth and differentiation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade under extreme pH or temperature conditions . Long-term exposure to this compound in cell cultures can lead to adaptive changes in cellular metabolism and gene expression, reflecting the compound’s impact on cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance amino acid metabolism and improve growth rates in certain organisms . At high doses, it may exhibit toxic effects, such as oxidative stress and disruption of cellular functions. These adverse effects are likely due to the compound’s ability to interfere with essential metabolic pathways and enzyme activities.
Metabolic Pathways
This compound is involved in several metabolic pathways, including lysine degradation and polyamine biosynthesis . It interacts with enzymes such as lysine decarboxylase and aminotransferases, influencing the levels of metabolites like cadaverine and other polyamines. These interactions can affect metabolic flux and the overall balance of amino acid metabolism in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can be taken up by amino acid transporters on the cell membrane and subsequently distributed to various cellular compartments. The compound’s localization and accumulation can influence its activity and interactions with other biomolecules.
Subcellular Localization
This compound is localized in specific subcellular compartments, such as the cytoplasm and mitochondria . Its activity and function can be affected by targeting signals and post-translational modifications that direct it to these compartments. For example, its interaction with mitochondrial enzymes can influence energy metabolism and oxidative stress responses.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Aminoethyl)-L-cysteine hydrochloride typically involves the reaction of L-cysteine with 2-bromoethylamine hydrobromide. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
- Dissolve L-cysteine in water and adjust the pH to around 8-9 using a suitable base.
- Add 2-bromoethylamine hydrobromide to the solution and stir the mixture at room temperature for several hours.
- The product, this compound, is then isolated by precipitation or crystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: S-(2-Aminoethyl)-L-cysteine hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The amino and thiol groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
S-(2-Aminoethyl)-L-cysteine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development and as a treatment for various diseases.
Industry: Used in the production of pharmaceuticals and other chemical products.
相似化合物的比较
2-Bromoethylamine hydrobromide: Used in the synthesis of S-(2-Aminoethyl)-L-cysteine hydrochloride.
Ethanolamine: Another amino alcohol with similar properties but different applications.
Indole derivatives: Compounds with similar biological activities but different chemical structures.
Uniqueness: this compound is unique due to its specific combination of amino and thiol groups, which allows it to participate in a wide range of chemical reactions. This makes it a valuable tool in both research and industrial applications.
属性
IUPAC Name |
2-amino-3-(2-aminoethylsulfanyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHKULVNPGAEQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4099-35-8 | |
| Record name | L-Cysteine, monohydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186915 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















